molecular formula C8H14N2O3 B2715134 2-ethoxy-N-(5-oxopyrrolidin-3-yl)acetamide CAS No. 1396810-35-7

2-ethoxy-N-(5-oxopyrrolidin-3-yl)acetamide

Cat. No. B2715134
CAS RN: 1396810-35-7
M. Wt: 186.211
InChI Key: MNEBORNDTOTAIT-UHFFFAOYSA-N
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Description

“2-ethoxy-N-(5-oxopyrrolidin-3-yl)acetamide” is a compound that contains a pyrrolidine ring . The pyrrolidine ring is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The compound also contains an ethoxy group and an acetamide group.


Synthesis Analysis

The synthesis of compounds similar to “2-ethoxy-N-(5-oxopyrrolidin-3-yl)acetamide” often involves the reaction of substituted salicylaldehydes and 2-(2-oxopyrrolidin-1-yl)acetamide, leading to the respective Schiff base intermediates which are then reduced with sodium borohydride .


Molecular Structure Analysis

The molecular structure of “2-ethoxy-N-(5-oxopyrrolidin-3-yl)acetamide” is characterized by a pyrrolidine ring, an ethoxy group, and an acetamide group. The pyrrolidine ring contributes to the stereochemistry of the molecule and increases the three-dimensional coverage due to the non-planarity of the ring .

Scientific Research Applications

Novel Synthesis Routes

A key area of research involving 2-ethoxy-N-(5-oxopyrrolidin-3-yl)acetamide focuses on novel synthesis routes for pyrrolidin-2-ones, demonstrating its utility in creating complex molecular structures. Giambastiani et al. (1998) developed a palladium-catalyzed cyclization method for synthesizing 3,4-disubstituted pyrrolidin-2-ones, showcasing the compound's role in facilitating intramolecular C-C bond formation with high diastereoselection (Giambastiani, B. Pacini, M. Porcelloni, & G. Poli, 1998). Similarly, Galeazzi, Mobbili, and Orena (1996) explored oxidative cyclization to synthesize diastereomerically pure pyrrolidin-2-ones, indicating its relevance in producing biologically active amino acids (Galeazzi, G. Mobbili, & M. Orena, 1996).

Pharmaceutical Development

In pharmaceutical research, the compound's derivatives have been studied for their therapeutic potential. Kenda et al. (2004) identified 4-substituted pyrrolidone butanamides, closely related to 2-ethoxy-N-(5-oxopyrrolidin-3-yl)acetamide, as new agents with significant antiepileptic activity, highlighting the structural analog's role in drug discovery for central nervous system disorders (Kenda, A. Matagne, P. Talaga, et al., 2004).

Chemical Synthesis and Biological Activity

Research by Su et al. (1988) on the chemical synthesis and biological activities of 5-deazaaminopterin analogues emphasizes the importance of derivatives in creating compounds with potential anticancer effects, showcasing how modifications of the core structure can lead to significant therapeutic applications (Su, J. T. Huang, T. Chou, et al., 1988). Furthermore, Ming-zhu (2012) investigated the effects of ethyl 2-[1-(pyridin-2-yl)ethoxy]acetamides on learning and memory, indicating the broad spectrum of biological activities that derivatives can exhibit (Li Ming-zhu, 2012).

Enzyme Inhibitory Activities

Virk et al. (2018) synthesized N-(Substituted)-5-(1-(4-methoxyphenylsulfonyl)piperidin-4-yl)-4H-1,2,4-triazol-3-ylthio) acetamide, evaluating its inhibitory potential against enzymes like carbonic anhydrase and cholinesterase, demonstrating the compound's utility in designing inhibitors for therapeutic use (Virk, A. Rehman, M. Abbasi, et al., 2018).

Future Directions

The future directions for “2-ethoxy-N-(5-oxopyrrolidin-3-yl)acetamide” and similar compounds could involve the design of new pyrrolidine compounds with different biological profiles . This could be achieved by modifying the substituents on the pyrrolidine ring to explore the pharmacophore space efficiently .

properties

IUPAC Name

2-ethoxy-N-(5-oxopyrrolidin-3-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O3/c1-2-13-5-8(12)10-6-3-7(11)9-4-6/h6H,2-5H2,1H3,(H,9,11)(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNEBORNDTOTAIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)NC1CC(=O)NC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-ethoxy-N-(5-oxopyrrolidin-3-yl)acetamide

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